molecular formula C18H16Cl3NO3 B4302104 ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate

Cat. No.: B4302104
M. Wt: 400.7 g/mol
InChI Key: HUAHXYJYAPMVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a chlorinated phenyl group and a dichlorobenzoyl amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate typically involves the following steps:

    Formation of the Intermediate Amide: The reaction begins with the acylation of 2,5-dichlorobenzoic acid with an appropriate amine to form the amide intermediate.

    Esterification: The intermediate amide is then subjected to esterification with ethyl 3-(2-chlorophenyl)propanoate under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-chlorophenylpropanoic acid and 2,5-dichlorobenzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoate: Differing in the position of the chlorine atoms on the benzoyl group.

    Ethyl 3-(2-chlorophenyl)-3-[(2,5-difluorobenzoyl)amino]propanoate: Differing in the halogen atoms on the benzoyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3NO3/c1-2-25-17(23)10-16(12-5-3-4-6-14(12)20)22-18(24)13-9-11(19)7-8-15(13)21/h3-9,16H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAHXYJYAPMVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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